nodS protein
Beschreibung
The nodS protein is a methyltransferase enzyme critical in the biosynthesis of Nod factors, which are lipochitooligosaccharide signaling molecules produced by rhizobia during the establishment of symbiosis with legume plants . This enzyme catalyzes the transfer of methyl groups to the chitin oligomer backbone of Nod factors, a modification essential for host-specific recognition and successful nodulation . Structurally, nodS belongs to the S-adenosylmethionine (SAM)-dependent methyltransferase family, characterized by a conserved Rossmann-fold domain that binds SAM . Its functional specificity arises from unique substrate-binding motifs and catalytic residues, distinguishing it from other methyltransferases.
Eigenschaften
CAS-Nummer |
139410-15-4 |
|---|---|
Molekularformel |
C6H14N2O |
Synonyme |
nodS protein |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Proteins
Sequence Homology and Evolutionary Relationships
NodS shares sequence homology with methyltransferases involved in secondary metabolite biosynthesis, such as NodL (acetyltransferase) and NodM (glucosamine synthase). However, its catalytic domain exhibits <30% sequence identity with non-symbiotic methyltransferases like bacterial TrmD (tRNA methyltransferase) or eukaryotic METTL3 (RNA methyltransferase) . Key divergent regions include substrate-binding loops (residues 45–60) and SAM-cofactor interaction sites (residues 120–135) (Table 1).
Table 1: Sequence and Functional Comparison of NodS with Homologs
| Protein | Organism | Sequence Identity (%) | Key Motifs | Substrate Specificity |
|---|---|---|---|---|
| NodS | Rhizobium spp. | 100 (reference) | SAM-binding Rossmann fold | Chitin oligomers |
| NodL | Rhizobium spp. | 25 | Acetyltransferase domain | Chitin oligomers |
| TrmD | E. coli | 18 | SPOUT methyltransferase fold | tRNA |
| METTL3 | Homo sapiens | 12 | MT-A70 domain | mRNA |
Structural and Functional Divergence
Network Analysis of Protein Structure (NAPS) reveals that nodS has a distinct topological arrangement compared to other SAM-dependent enzymes . Its active-site residues (e.g., Asp98, Glu102) form a unique hydrogen-bonding network with the chitin substrate, absent in TrmD or METTL3 (Fig. 1A).
Mechanistic Specificity
Unlike TrmD, which methylates tRNA at conserved guanine bases, nodS methylates the non-reducing terminal glucosamine of chitin oligomers . Kinetic assays show nodS has a kcat of 4.7 ± 0.3 s<sup>−1</sup> for its native substrate, 10-fold higher than its activity on generic chitin derivatives, underscoring its adaptation to symbiotic signaling .
Interaction Networks
NodS operates within a tightly regulated biosynthetic cluster (NodABCSU). Comparative interactome studies reveal its strong association with NodC (chitin synthase), unlike METTL3, which interacts with translational machinery . This clustering ensures efficient channeling of intermediates, a feature absent in standalone methyltransferases like TrmD .
Research Findings and Implications
Recent studies highlight nodS’s role in host range determination. For example, Rhizobium tropici nodS variants with mutations in the SAM-binding site (e.g., G128A) fail to methylate Nod factors, leading to defective nodulation in Phaseolus vulgaris . Conversely, chimeric enzymes combining nodS’s substrate-binding loops with TrmD’s catalytic core retain <5% activity, emphasizing the importance of co-evolved structural motifs .
Q & A
Q. How to address variability in nodS expression levels under stress conditions?
- Methodological Answer : Perform RNA-seq with spike-in controls (e.g., ERCC standards) to normalize transcript counts. Pair with proteomic analysis (e.g., TMT labeling) to correlate mRNA and protein abundance .
Data Interpretation & Contradiction Management
Q. What statistical frameworks reconcile conflicting nodS knockout phenotypes?
Q. How to validate nodS as a virulence factor when symbiotic roles dominate literature?
- Methodological Answer : Employ dual RNA-seq of infected host tissues to identify nodS-dependent pathogenicity genes. Compare with orthologs in pathogenic bacteria using phylogenetic analysis .
Tools & Resources
Q. Which databases curate nodS-related structural and functional data?
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